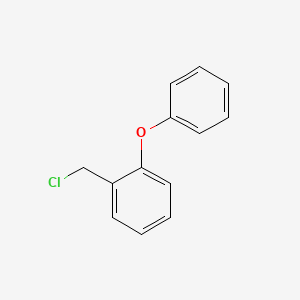

1-(Chloromethyl)-2-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGILLBRWRDXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974377 | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-53-9, 31426-72-9 | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (chloromethyl)phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031426729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloromethyl)phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenoxybenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-phenoxybenzene

Introduction: The Significance of 1-(Chloromethyl)-2-phenoxybenzene

This compound, also known as 2-phenoxybenzyl chloride, is a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][][3] Its bifunctional nature, featuring a reactive chloromethyl group and a stable phenoxy moiety, makes it a versatile building block for introducing the 2-phenoxybenzyl group into larger molecules. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, explores alternative methodologies, and discusses critical aspects of its purification and characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Primary Synthesis Pathway: From 2-Phenoxybenzoic Acid to this compound

The most established and reliable route to this compound involves a two-step process: the reduction of 2-phenoxybenzoic acid to 2-phenoxybenzyl alcohol, followed by the chlorination of the resulting alcohol. This pathway is favored for its well-understood reaction mechanisms and generally good yields.

Step 1: Synthesis of 2-Phenoxybenzyl Alcohol

The initial step involves the reduction of commercially available 2-phenoxybenzoic acid. A common and effective method utilizes a borane reagent, such as borane dimethyl sulfide complex (BMS), in an appropriate solvent like tetrahydrofuran (THF).[4]

Causality of Experimental Choices:

-

Choice of Reducing Agent: Borane reagents are selective for the reduction of carboxylic acids to alcohols in the presence of other functional groups, such as the ether linkage in this case. This selectivity is crucial for preventing cleavage of the phenoxy group.

-

Solvent Selection: THF is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes both the starting material and the borane complex.

-

Reaction Quenching: The reaction is quenched with an acid, such as aqueous HCl, to neutralize any remaining reducing agent and to protonate the intermediate borate ester, facilitating the release of the desired alcohol.

Experimental Protocol: Synthesis of 2-Phenoxybenzyl Alcohol [4]

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxybenzoic acid in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add borane dimethyl sulfide complex (BMS) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of aqueous HCl.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous MgSO₄), and concentrate under reduced pressure to yield crude 2-phenoxybenzyl alcohol.

Step 2: Chlorination of 2-Phenoxybenzyl Alcohol

The conversion of 2-phenoxybenzyl alcohol to this compound is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its reliability and the formation of gaseous byproducts that are easily removed.[5][6]

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is highly effective for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent electrophile.

-

Temperature Control: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation. It is then allowed to warm to room temperature to ensure complete conversion.

-

Workup: The reaction mixture is poured onto ice to quench any unreacted thionyl chloride. A mild base, such as sodium bicarbonate solution, is used during the workup to neutralize the acidic byproducts (HCl and SO₂).

Experimental Protocol: Synthesis of this compound using Thionyl Chloride [5]

-

Dissolve 2-phenoxybenzyl alcohol in an anhydrous chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of DMF (a few drops).

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it with a cold saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram of the Primary Synthesis Pathway:

Caption: Primary synthesis route to this compound.

Alternative Synthesis Methodologies

While the two-step pathway from 2-phenoxybenzoic acid is the most common, other methods have been explored for the synthesis of this compound and related compounds.

Direct Chloromethylation of Phenoxybenzene

A more direct approach would be the chloromethylation of phenoxybenzene. This reaction typically involves an electrophilic aromatic substitution where a chloromethyl group is introduced onto the aromatic ring. Reagents for this transformation can include formaldehyde and hydrogen chloride, or more reactive species like chloromethyl methyl ether in the presence of a Lewis acid catalyst.[7] However, this method often suffers from a lack of regioselectivity, leading to a mixture of ortho, meta, and para isomers, as well as the potential for polychloromethylation.[8]

Chlorination of 2-Phenoxybenzyl Alcohol with Other Reagents

Alternatives to thionyl chloride for the chlorination of 2-phenoxybenzyl alcohol exist. For instance, aluminum trichloride (AlCl₃) in a solvent like 1,4-dioxane can also effect this transformation.[5][9] Another possibility is the use of concentrated hydrochloric acid, although this generally requires more forcing conditions.[5]

| Method | Starting Material | Reagents | Advantages | Disadvantages |

| Primary Pathway | 2-Phenoxybenzyl alcohol | SOCl₂, cat. DMF | High yield, good purity, well-established | Two-step process from the carboxylic acid |

| Direct Chloromethylation | Phenoxybenzene | HCHO, HCl, Lewis Acid | Potentially shorter route | Poor regioselectivity, mixture of isomers, potential for polyalkylation |

| Alternative Chlorination | 2-Phenoxybenzyl alcohol | AlCl₃, 1,4-dioxane | Alternative to SOCl₂ | May require higher temperatures, potential for side reactions |

Diagram of an Alternative Synthesis Pathway (Direct Chloromethylation):

Caption: Direct chloromethylation of phenoxybenzene.

Purification and Characterization

The crude this compound obtained from the synthesis often requires purification to remove unreacted starting materials and side products.

Common Impurities and Side Reactions:

-

Unreacted 2-phenoxybenzyl alcohol: Incomplete chlorination will leave residual starting material.

-

2-Phenoxybenzaldehyde: Oxidation of the starting alcohol can lead to the formation of the corresponding aldehyde.[5]

-

Bis(2-phenoxybenzyl) ether: Self-condensation of the starting alcohol can occur, particularly under acidic conditions.[5]

-

Hydrolysis Product: The product, this compound, is susceptible to hydrolysis back to 2-phenoxybenzyl alcohol, especially in the presence of water.[10] Therefore, anhydrous conditions and a quick workup are essential.

Purification Techniques:

-

Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the crude product. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

-

Distillation: For larger scale preparations, vacuum distillation can be employed, although care must be taken as benzyl chlorides can be thermally labile.

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the product and the detection of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in the molecule.

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the product.

Conclusion

The synthesis of this compound is a well-documented process, with the chlorination of 2-phenoxybenzyl alcohol being the preferred route due to its high efficiency and selectivity. Careful control of reaction conditions and a thorough understanding of potential side reactions are crucial for obtaining a high-purity product. This guide provides the necessary technical insights and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- 1. chemscene.com [chemscene.com]

- 3. parchem.com [parchem.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 8. 1,4-Bis(chloromethyl)-2-phenoxybenzene | C14H12Cl2O | CID 85961154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. PubChemLite - this compound (C13H11ClO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(Chloromethyl)-2-phenoxybenzene, a substituted aromatic ether, represents a significant scaffold in medicinal chemistry and materials science. Its unique combination of a reactive chloromethyl group and a flexible phenoxy moiety makes it a versatile intermediate for synthesizing a diverse range of molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of this compound. By delving into the causality behind its characteristics and outlining robust analytical methodologies, this document aims to empower scientists to effectively utilize this compound in their research and development endeavors.

Molecular Structure and Identification

This compound, also known as 2-phenoxybenzyl chloride, possesses a distinct molecular architecture that dictates its chemical behavior. The molecule consists of a benzene ring substituted with a chloromethyl group (-CH₂Cl) at position 1 and a phenoxy group (-O-C₆H₅) at position 2.

Systematic Name: this compound Common Synonyms: 2-Phenoxybenzyl chloride, 2-(Chloromethyl)diphenyl ether[1] CAS Registry Number: 5888-53-9[1][2] Molecular Formula: C₁₃H₁₁ClO[1] Molecular Weight: 218.68 g/mol [1]

The ortho-positioning of the chloromethyl and phenoxy groups introduces steric interactions and electronic effects that influence its reactivity and physical properties compared to its meta- and para-isomers.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 218.68 g/mol | [1] |

| Boiling Point | 172 °C at 16 mmHg | [1] |

| Density | 1.18 g/mL | [1] |

| Refractive Index | 1.5890 to 1.5930 | |

| XLogP3 | 3.8 | [3] |

Expert Insight: The boiling point being reported under reduced pressure suggests that the compound may be susceptible to decomposition at its atmospheric boiling point. The XLogP3 value of 3.8 indicates a significant lipophilic character, which is a critical parameter in drug design for predicting membrane permeability and bioavailability.

Synthesis and Purification

The synthesis of this compound typically involves the chloromethylation of 2-phenoxytoluene or the reaction of 2-phenoxybenzyl alcohol with a chlorinating agent. A general, reliable method involves the use of thionyl chloride with a catalytic amount of a base like pyridine.

Experimental Protocol: Synthesis via Chlorination of 2-Phenoxybenzyl Alcohol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2-Phenoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalyst)

-

Dry chloroform (CHCl₃)

-

Ice water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenoxybenzyl alcohol in dry chloroform.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the flask in an ice-water bath.

-

Slowly add a solution of thionyl chloride in dry chloroform dropwise to the cooled solution. Vigorous gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the gas evolution ceases.

-

The reaction can be gently heated to ensure completion.

-

Pour the reaction mixture into ice water to quench any unreacted thionyl chloride.

-

Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain crude this compound.

-

The crude product can be purified by vacuum distillation.[4]

Causality in Experimental Choices:

-

The use of dry chloroform is crucial to prevent the hydrolysis of thionyl chloride and the product.

-

Pyridine acts as a catalyst by forming a reactive intermediate with thionyl chloride and also neutralizes the HCl gas produced.

-

The dropwise addition at low temperature helps to control the exothermic reaction.

-

The aqueous workup is necessary to remove inorganic byproducts and unreacted reagents.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and for confirming its structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet in the region of 6.8-7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the chloromethyl carbon at approximately 45-50 ppm. The aromatic carbons will resonate in the range of 115-160 ppm. Two-dimensional NMR techniques like HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric)

-

C-Cl stretching: ~650-800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 218. Due to the presence of the chlorine-37 isotope, an [M+2]⁺ peak at m/z 220 with an intensity of approximately one-third of the molecular ion peak is expected.[5]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a chlorine radical ([M-Cl]⁺ at m/z 183) and the cleavage of the C-C bond to lose the chloromethyl radical, leading to a phenoxybenzyl cation ([M-CH₂Cl]⁺ at m/z 169). The base peak is often the tropylium ion or a related stable aromatic cation.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of this compound due to its volatility. A non-polar capillary column is typically used for separation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

GC Conditions:

-

Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film of 5% phenyl methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for monitoring reactions, reverse-phase HPLC can be employed.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 215 nm or 254 nm).[6]

-

Diagram of Analytical Workflow:

Caption: Comprehensive analytical workflow for this compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazards: Based on data for similar compounds, it is expected to be a skin and eye irritant.[7] It is also a lachrymator. Inhalation of vapors should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of this compound. The insights into its molecular structure and reactivity, coupled with detailed analytical protocols, are intended to facilitate its use as a key building block in the design and synthesis of novel compounds. As research in medicinal chemistry and materials science continues to evolve, the versatile nature of this compound will undoubtedly lead to the development of new therapeutic agents and advanced materials. Further research to fully elucidate its toxicological profile and explore its applications in diverse synthetic transformations will be of significant value to the scientific community.

References

- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [m.chemicalbook.com]

- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 3. PubChemLite - this compound (C13H11ClO) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. asianpubs.org [asianpubs.org]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Chloromethyl)-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2-phenoxybenzene, also known by its synonym 2-phenoxybenzyl chloride, is a substituted aromatic compound with the CAS number 5888-53-9.[1][2] Its chemical structure, featuring a reactive chloromethyl group ortho to a phenoxy substituent on a benzene ring, makes it a molecule of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to the field of drug discovery and development. The strategic placement of the phenoxy and chloromethyl groups offers a unique combination of steric and electronic properties, making it a versatile building block for more complex molecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.

| Property | Value | Source |

| CAS Number | 5888-53-9 | [1][2] |

| Molecular Formula | C13H11ClO | [1] |

| Molecular Weight | 218.68 g/mol | [1] |

| Boiling Point | 172 °C at 16 mmHg | [1][3] |

| Density | 1.18 g/cm³ | [1][3] |

| Refractive Index | 1.5890 to 1.5930 | [1][3] |

| Synonyms | 2-Phenoxybenzyl Chloride, 2-(Chloromethyl)diphenyl Ether, Benzene, 1-(chloromethyl)-2-phenoxy- | [1] |

Synthesis and Mechanistic Considerations

A plausible synthetic approach, adapted from general chloromethylation procedures, is outlined below. It is crucial to note that this is a representative protocol and would require optimization for specific laboratory conditions.

Illustrative Synthetic Protocol: Chloromethylation of Diphenyl Ether

Materials:

-

Diphenyl ether

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Charge the flask with diphenyl ether and the anhydrous solvent. To this solution, add paraformaldehyde and anhydrous zinc chloride.

-

Reaction Initiation: While stirring, bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the Lewis acid catalyst with atmospheric moisture, which would deactivate it.

-

Lewis Acid Catalyst: Zinc chloride is a common Lewis acid for this transformation, as it polarizes the C=O bond of formaldehyde, facilitating the formation of the electrophilic species.

-

Acidic Conditions: The presence of a strong acid like HCl is necessary to protonate the formaldehyde-Lewis acid complex, leading to the formation of the highly reactive chloromethyl cation or its equivalent.

-

Aqueous Work-up: The aqueous work-up is designed to remove the water-soluble byproducts and the catalyst. The sodium bicarbonate wash is essential to neutralize the acid, preventing potential degradation of the product during concentration.

Caption: Illustrative workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The primary site of reactivity in this compound is the benzylic chloride. The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

The phenoxy group at the ortho position can exert both steric and electronic influences on the reactivity of the chloromethyl group. Electronically, the oxygen atom can donate electron density to the aromatic ring through resonance, potentially stabilizing the transition state of a nucleophilic substitution reaction. Sterically, the bulky phenoxy group can hinder the approach of nucleophiles, which can be exploited to achieve regioselectivity in certain reactions.

While specific drugs derived directly from this compound are not prominently documented, its structural motif is present in various biologically active molecules. For instance, the related compound phenoxybenzamine is an alpha-adrenergic antagonist used to treat hypertension.[4][5] Although phenoxybenzamine has a different overall structure, the presence of a substituted benzyl group highlights the potential for this class of compounds to interact with biological targets.[6]

The utility of this compound in drug development lies in its ability to act as a scaffold or an intermediate for the synthesis of compounds with desired pharmacological activities. For example, it can be used to introduce the 2-phenoxybenzyl moiety into a lead compound to modulate its properties, such as lipophilicity, metabolic stability, or binding affinity to a target protein.

Caption: Reactivity of this compound in nucleophilic substitution.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound. Given its chemical nature, chromatographic techniques coupled with mass spectrometry are well-suited for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Illustrative GC-MS Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent, such as dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

-

Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components of the sample. An example temperature program could be: initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for monitoring reactions in solution, reverse-phase HPLC with UV detection is a suitable alternative.

Illustrative HPLC Protocol:

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol.

-

Chromatographic System: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is typically used. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.

-

Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

-

Quantification: Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentration.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its unique structural features make it a versatile building block for the construction of complex organic molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, reactivity, and safe handling is paramount for its effective utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling them to explore its full potential in their research endeavors.

References

- 1. 1-(chloromethyl)-2-phenoxy-benzene price,buy 1-(chloromethyl)-2-phenoxy-benzene - chemicalbook [chemicalbook.com]

- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 3. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [m.chemicalbook.com]

- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-(Chloromethyl)-2-phenoxybenzene: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(Chloromethyl)-2-phenoxybenzene (CAS No. 5888-53-9).[1][2] While experimental spectra for this specific compound are not widely available in public repositories, this document leverages extensive data from structurally analogous compounds and established spectroscopic principles to provide a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectral features of this molecule for identification, quality control, or mechanistic studies.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a benzyl chloride moiety ortho-substituted with a phenoxy group. This arrangement influences the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts in NMR spectroscopy. The ether linkage and the alkyl halide bond will exhibit characteristic absorption bands in IR spectroscopy, while the overall structure will dictate a specific fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the chloromethyl protons and the aromatic protons on both benzene rings. The ortho-substitution on one of the rings will lead to a more complex splitting pattern for its protons compared to the unsubstituted phenoxy ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂Cl | 4.6 - 4.8 | Singlet (s) | 2H | The methylene protons are adjacent to an electronegative chlorine atom and an aromatic ring, deshielding them. The absence of adjacent protons results in a singlet. |

| Aromatic H (unsubstituted phenoxy ring) | 6.9 - 7.4 | Multiplet (m) | 5H | These protons will appear in the typical aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts, likely resulting in overlapping multiplets.[3] |

| Aromatic H (substituted ring) | 6.8 - 7.5 | Multiplet (m) | 4H | The protons on this ring are influenced by both the chloromethyl and phenoxy groups, leading to a complex and potentially overlapping multiplet pattern. |

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of two aromatic rings and the chloromethyl group will result in a total of 13 distinct carbon signals, assuming no accidental equivalence.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂Cl | 45 - 50 | The carbon of the chloromethyl group is attached to an electronegative chlorine atom, resulting in a downfield shift into the aliphatic region. |

| Quaternary C (C-O, substituted ring) | 155 - 160 | The carbon attached to the ether oxygen is significantly deshielded. |

| Quaternary C (C-CH₂Cl) | 135 - 140 | The carbon bearing the chloromethyl group will be deshielded. |

| Aromatic CH (substituted ring) | 115 - 130 | The chemical shifts of these carbons are influenced by the electronic effects of both substituents. |

| Quaternary C (C-O, unsubstituted ring) | 157 - 162 | This quaternary carbon is also deshielded due to its attachment to the ether oxygen. |

| Aromatic CH (unsubstituted ring) | 118 - 130 | These carbons will have chemical shifts typical for a monosubstituted benzene ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the C-O-C ether linkage, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (aliphatic, -CH₂) | 2950 - 2850 | Medium | Stretching |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong | Stretching |

| C-O-C (ether) | 1250 - 1200 (asymmetric) 1050 - 1000 (symmetric) | Strong | Stretching |

| C-Cl | 800 - 600 | Strong | Stretching |

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.[5]

Predicted Fragmentation Pathway

The fragmentation of this compound is likely to be initiated by the loss of a chlorine radical or by cleavage of the ether linkage. The stability of the resulting carbocations will dictate the major fragmentation pathways.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 218/220 | [C₁₃H₁₁ClO]⁺ | Molecular ion (M⁺) with the characteristic 3:1 isotopic ratio for one chlorine atom. |

| 183 | [C₁₃H₁₁O]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 169 | [C₁₂H₉O]⁺ | Loss of a CH₂Cl radical. |

| 93 | [C₆H₅O]⁺ | Cleavage of the ether bond to form the phenoxy cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of benzene derivatives. |

Visualization of Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms) is suitable.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum of this peak and compare the observed fragmentation pattern with the predicted pattern and spectral libraries.[6]

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(Chloromethyl)-2-phenoxybenzene

Abstract

This technical guide provides a comprehensive overview of 1-(chloromethyl)-2-phenoxybenzene (also known as 2-phenoxybenzyl chloride), a significant chemical intermediate. The document delineates its molecular structure, physicochemical properties, a detailed synthesis protocol, and thorough characterization data. Furthermore, it addresses critical safety and handling procedures essential for laboratory and industrial applications. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical, field-proven insights into the chemistry of this compound.

Introduction

This compound is a bifunctional organic molecule featuring a chloromethyl group and a phenoxy group attached to a benzene ring. This unique combination of a reactive benzylic halide and a diphenyl ether moiety makes it a versatile intermediate in organic synthesis. Its structural attributes allow for a variety of chemical transformations, rendering it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the precise molecular architecture and chemical reactivity of this compound is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its chemical behavior. This section details the structural and physical characteristics of this compound.

Chemical Structure

The structure of this compound consists of a benzene ring substituted at the 1 and 2 positions with a chloromethyl (-CH₂Cl) group and a phenoxy (-O-C₆H₅) group, respectively.

Molecular Diagram: this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions, purification procedures, and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO | [1] |

| Molecular Weight | 218.68 g/mol | [2] |

| CAS Number | 5888-53-9 | [2] |

| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | 172 °C at 16 mmHg | [3] |

| Density | 1.18 g/mL | [3] |

| Refractive Index | 1.5890 to 1.5930 | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and toluene. Insoluble in water. | Inferred from structural properties |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-phenoxybenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a chlorination reaction.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis Workflow Diagram

The two-step synthesis of this compound from 2-phenoxybenzoic acid.

Experimental Protocols

Step 1: Synthesis of (2-Phenoxyphenyl)methanol

This protocol is adapted from a known procedure for the reduction of 2-phenoxybenzoic acid.

-

Materials:

-

2-Phenoxybenzoic acid (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Borane dimethyl sulfide complex (BH₃·SMe₂) (2.1 eq.)

-

10% Hydrochloric acid (aq.)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenoxybenzoic acid in anhydrous THF.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Slowly add borane dimethyl sulfide complex dropwise to the solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of 10% aqueous HCl at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2-phenoxyphenyl)methanol.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

This protocol is a robust method adapted from the chlorination of benzylic alcohols using thionyl chloride.[4][5]

-

Materials:

-

(2-Phenoxyphenyl)methanol (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Thionyl chloride (SOCl₂) (1.1-1.2 eq.)

-

Crushed ice

-

Saturated sodium bicarbonate solution (aq.)

-

Brine

-

Anhydrous Magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2-phenoxyphenyl)methanol in anhydrous DCM.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of alcohol).

-

Slowly add thionyl chloride dropwise to the solution. Gas evolution (HCl, SO₂) will be observed.

-

After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.[4]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.[4]

-

Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. The following are the expected spectral data based on its structure and analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of δ 6.8-7.5 ppm. A key singlet for the methylene protons of the chloromethyl group (-CH₂Cl) is anticipated around δ 4.5-4.8 ppm.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the aromatic carbons, typically in the range of δ 115-160 ppm. The carbon of the chloromethyl group is expected to appear around δ 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -CH₂Cl): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1230-1270 cm⁻¹

-

C-Cl stretching: ~650-750 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Predicted Molecular Ion (M⁺): m/z ≈ 218.05 (for ³⁵Cl) and 220.05 (for ³⁷Cl), with an approximate isotopic ratio of 3:1.[1]

-

Predicted [M+H]⁺: m/z ≈ 219.06[1]

-

Common Fragmentation: A significant fragment is often observed corresponding to the loss of the chlorine atom, followed by the formation of the stable benzyl cation (m/z ≈ 183).

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a corrosive material.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

-

Handling:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

It is a lachrymator (causes tearing).[7]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

-

-

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

This technical guide has provided a detailed examination of this compound, covering its molecular structure, physicochemical properties, synthesis, and characterization. The provided protocols offer a reliable pathway for its preparation in a laboratory setting. Adherence to the outlined safety procedures is crucial for the responsible handling of this versatile chemical intermediate. The information contained herein is intended to empower researchers and scientists to confidently and safely utilize this compound in their synthetic endeavors.

References

- 1. 1,4-Bis(chloromethyl)-2-phenoxybenzene | C14H12Cl2O | CID 85961154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 3. 1-(chloromethyl)-2-phenoxy-benzene CAS#: 5888-53-9 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [chemicalsafety.ilo.org]

An In-depth Technical Guide on the Solubility and Stability of 1-(Chloromethyl)-2-phenoxybenzene

Preamble: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

1-(Chloromethyl)-2-phenoxybenzene is a molecule of significant interest in synthetic organic chemistry, often serving as a crucial intermediate in the construction of more complex molecular architectures, including those with potential pharmaceutical applications.[1][2] Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, developing robust purification strategies, ensuring adequate shelf-life of intermediates, and ultimately, for the successful progression of drug discovery and development programs.[3]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Moving beyond a mere recitation of data, this document, grounded in the principles of experimental design and scientific integrity, offers actionable protocols and elucidates the causal reasoning behind methodological choices. It is designed to empower researchers to generate reliable and reproducible data, thereby creating a self-validating system for the physicochemical assessment of this and similar compounds.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and its processability in chemical synthesis. For this compound, its solubility dictates the choice of reaction media, crystallization solvents, and chromatographic purification systems. While specific experimental data for this compound is not extensively published, its structure—a moderately non-polar aromatic ether with a reactive chloromethyl group—suggests good solubility in common organic solvents and poor solubility in aqueous media.[4]

Theoretical Considerations and Solvent Selection Rationale

The principle of "like dissolves like" provides a foundational basis for solvent selection. The phenoxybenzene moiety imparts significant non-polar character, while the chloromethyl group introduces a degree of polarity. Therefore, a spectrum of solvents with varying polarities should be investigated.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Expected to readily dissolve the compound due to favorable van der Waals interactions with the aromatic rings.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): Anticipated to be effective solvents, capable of interacting with both the non-polar and polar regions of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected, although the potential for solvolysis (reaction with the solvent) of the reactive chloromethyl group must be considered, especially at elevated temperatures.

-

Aqueous Systems (e.g., Water, Buffered Solutions): Very low solubility is predicted due to the hydrophobic nature of the molecule.[5] However, determining the precise aqueous solubility is crucial for understanding its environmental fate and for developing aqueous-based reaction work-ups.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of this compound using the shake-flask method, a gold-standard technique.

Objective: To determine the saturation concentration of this compound in a panel of selected solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).[6]

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.[7]

-

Data Analysis: Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

Self-Validation: The protocol's integrity is maintained by ensuring that a true equilibrium has been reached. This can be verified by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration does not significantly change.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Anticipated Solubility Data Summary

While experimental values are pending, a qualitative and quantitative estimation based on related structures is presented below for guidance.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Toluene | High (>100 mg/mL) | Favorable aromatic-aromatic interactions. |

| Polar Aprotic | Acetone | High (>100 mg/mL) | Good balance of polar and non-polar interactions. |

| Polar Aprotic | Dichloromethane | Very High (>200 mg/mL) | Effective at solvating both the aromatic and chloromethyl moieties. |

| Polar Protic | Ethanol | Moderate (10-50 mg/mL) | Hydrogen bonding with the ether oxygen may be limited by steric hindrance. |

| Aqueous | Water (pH 7) | Very Low (<0.1 mg/mL) | The molecule is predominantly hydrophobic.[5] |

Part 2: Stability Profile of this compound

The stability of this compound is a critical parameter that influences its storage conditions, handling procedures, and its behavior in chemical reactions. The primary point of lability in the molecule is the benzylic chloride, which is susceptible to nucleophilic substitution, including hydrolysis.

Key Factors Influencing Stability

-

pH: The rate of hydrolysis of the chloromethyl group is expected to be significantly influenced by pH. It is likely to be most stable in neutral to slightly acidic conditions and degrade more rapidly under basic conditions due to the increased concentration of the hydroxide nucleophile.[8][9]

-

Temperature: As with most chemical reactions, the rate of degradation is expected to increase with temperature, following the Arrhenius equation.[8][10]

-

Light: Photodegradation is a potential degradation pathway for aromatic compounds. Exposure to UV or high-intensity visible light could lead to the formation of radical species and subsequent decomposition.[11][12]

Forced Degradation Studies: A Protocol for Assessing Stability

Forced degradation (stress testing) studies are essential for identifying potential degradation products and elucidating degradation pathways. This information is invaluable for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, thermal, and photolytic).

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH)

-

High-purity solvents (e.g., acetonitrile, water)

-

Temperature-controlled ovens

-

Photostability chamber compliant with ICH Q1B guidelines.[11][12]

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.

Protocol:

-

Solution Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Hydrolytic Stress:

-

Acidic: Incubate the solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Neutral: Incubate the solution in purified water or a neutral buffer at an elevated temperature (e.g., 60 °C).

-

Basic: Incubate the solution in 0.1 M NaOH at room temperature (degradation is expected to be rapid).

-

-

Thermal Stress: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

-

Photolytic Stress: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11][12] A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA-MS method. The PDA detector will help in assessing peak purity, while the MS detector will aid in the identification of degradation products.

References

- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 2. Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. benchchem.com [benchchem.com]

- 5. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the Potential Biological Activity of 1-(Chloromethyl)-2-phenoxybenzene Derivatives

Foreword: Charting Unexplored Territory in Drug Discovery

The relentless pursuit of novel therapeutic agents is the cornerstone of modern medicine. Within the vast landscape of organic chemistry, the diaryl ether scaffold has emerged as a privileged motif, consistently appearing in compounds with a wide array of biological activities.[1] This guide delves into a specific, yet underexplored, subclass: 1-(chloromethyl)-2-phenoxybenzene and its derivatives . While direct research on this particular chemical entity is nascent, by examining the activities of structurally related compounds, we can construct a compelling hypothesis for its potential as a source of new drug candidates. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only a theoretical framework for the potential biological activities of these compounds but also detailed, actionable protocols to empower their investigation.

I. The Chemical Scaffolding: Understanding this compound

The core structure of this compound features a phenoxy group attached to a benzene ring, which is further substituted with a chloromethyl group. This seemingly simple arrangement holds significant potential for chemical modification and biological interaction. The diaryl ether linkage provides a degree of conformational flexibility, while the reactive chloromethyl group serves as a handle for further derivatization, allowing for the synthesis of a diverse library of analogs.

Synthetic Strategy: A Plausible Route to Novel Derivatives

While specific synthetic procedures for this compound are not extensively documented in publicly available literature, a logical synthetic approach can be extrapolated from established organic chemistry principles and related syntheses. A plausible two-step synthesis is outlined below.

Step 1: Synthesis of 2-Phenoxy Toluene

A Williamson ether synthesis approach would be a primary consideration. This would involve the reaction of 2-cresol with a suitable phenoxy source under basic conditions.

Step 2: Chloromethylation of 2-Phenoxy Toluene

The introduction of the chloromethyl group can be achieved through a chloromethylation reaction. A common method involves the use of paraformaldehyde and hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride.[2]

It is crucial to note that chloromethyl ethers are a class of potent carcinogens, and all synthetic steps involving these reagents must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[3]

II. Postulated Biological Activities: An Evidence-Based Exploration

Based on the biological activities reported for structurally similar phenoxybenzene and diaryl ether derivatives, we can hypothesize several promising avenues for investigation for this compound and its analogs.

A. Antimicrobial Potential: A New Front in the War Against Resistance

The emergence of multidrug-resistant pathogens presents a grave threat to global health. Phenoxybenzene derivatives have demonstrated notable antimicrobial properties. For instance, novel 3-phenyl-4-phenoxypyrazole derivatives have been shown to exhibit bactericidal activity against Gram-positive bacteria by targeting cell wall lipid intermediates, with low mammalian cytotoxicity. Furthermore, various sulfonyl phenoxides have been synthesized and screened for their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] Dihydroxybenzene derivatives have also been condensed with various amines and phenols to create compounds with antimicrobial activity.[5]

The presence of the reactive chloromethyl group in the this compound scaffold could potentially enhance antimicrobial efficacy by allowing for covalent modification of microbial targets.

B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The diaryl ether motif is present in numerous compounds with demonstrated anticancer activity.[1][6] These compounds often exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, novel hydroxylated biphenyl compounds, structurally related to curcumin, have shown potent antiproliferative activity against malignant melanoma cells by inducing apoptosis and causing a G2/M phase cell cycle arrest.[7][8] Similarly, phenoxyacetamide derivatives have been identified as potent apoptotic inducers in liver cancer cells.

The this compound core could serve as a scaffold for the development of novel anticancer agents. The lipophilic nature of the diaryl ether could facilitate cell membrane traversal, while the chloromethyl group could potentially alkylate key biological macromolecules within cancer cells, leading to cytotoxicity.

C. Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Diaryl ether derivatives have been investigated for their anti-inflammatory properties.[9] Methoxyphenolic compounds, for instance, have demonstrated anti-inflammatory activity in human airway cells by inhibiting the expression of multiple inflammatory mediators.[10][11] The mechanism of action for some of these compounds is thought to involve the modulation of key signaling pathways, such as the NF-κB pathway.[12]

Derivatives of this compound could potentially exhibit anti-inflammatory activity by interfering with the production of pro-inflammatory cytokines and enzymes.

III. Experimental Protocols: A Practical Guide to Biological Evaluation

To investigate the hypothesized biological activities of this compound derivatives, a systematic screening cascade employing a series of well-established in vitro assays is recommended.

A. General Workflow for Biological Activity Screening

The initial evaluation of a novel compound library typically follows a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies for promising candidates.

Caption: A generalized workflow for the biological activity screening of novel compounds.

B. Detailed Methodologies

The following are detailed, step-by-step protocols for key in vitro assays.

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth with DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-